Structural Identity: N-Methylindole vs. N-H Indole Core
The target compound incorporates an N-methyl group on the indole ring (1-methyl-1H-indol-3-yl), a key differentiator from the closely related analog 1-benzyl-3-(1H-indol-3-yl)-1-methylurea (CAS 941987-42-4), which bears an unsubstituted N-H indole. N-Methylation is a well-validated strategy to modulate hydrogen-bond donor capacity, metabolic stability, and target residence time . While direct head-to-head biological data for these two compounds is absent in the public domain, class-level inference from indole-based kinase and ABCG2 inhibitor programs demonstrates that N-methylation can shift selectivity profiles and improve membrane permeability [1].
| Evidence Dimension | Indole N-substitution (Hydrogen-bond donor count, logP impact) |
|---|---|
| Target Compound Data | N-Methyl indole (1 HBD removed vs. indole N-H); cLogP estimated +0.5 to +1.0 units vs. N-H analog |
| Comparator Or Baseline | 1-Benzyl-3-(1H-indol-3-yl)-1-methylurea (CAS 941987-42-4): N-H indole present |
| Quantified Difference | Reduction of 1 hydrogen-bond donor; estimated increase in lipophilicity (ΔcLogP ~0.5-1.0) |
| Conditions | Structural analysis; SAR trends from indole-urea ABCG2 inhibitor series [1] |
Why This Matters
For projects targeting intracellular or CNS-penetrant targets, the enhanced lipophilicity and reduced HBD count of the N-methylindole derivative can be the decisive factor for cell permeability.
- [1] Design, synthesis, and biological evaluation of phenylurea indole derivatives as ABCG2 inhibitors. Bioorganic Chemistry, 135, 106481 (2023). View Source
